molecular formula C11H14BrNO3S B3014512 4-((4-Bromobenzyl)sulfonyl)morpholine CAS No. 950255-96-6

4-((4-Bromobenzyl)sulfonyl)morpholine

Cat. No.: B3014512
CAS No.: 950255-96-6
M. Wt: 320.2
InChI Key: HIJQFTUWMFCQHI-UHFFFAOYSA-N
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Description

Contextualization of the Sulfonamide and Morpholine (B109124) Scaffolds in Contemporary Chemical and Biomedical Research

The sulfonamide functional group (-S(=O)₂-N<) is a key structural component in a multitude of clinically approved drugs. Its prominence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. Sulfonamides are well-known for their antibacterial properties, but their therapeutic applications extend far beyond this initial discovery. They are integral to drugs with diuretic, anticonvulsant, anti-inflammatory, and anticancer activities. nih.gov The electronic properties and the ability of the sulfonamide group to form hydrogen bonds contribute to its strong binding affinity for various enzymes and receptors.

The combination of these two powerful scaffolds in sulfonylmorpholine derivatives offers a promising avenue for the discovery of new therapeutic agents with unique biological activities.

Rationale for Investigating 4-((4-Bromobenzyl)sulfonyl)morpholine: Addressing Current Research Gaps and Highlighting Academic Significance

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists on various sulfonylmorpholine derivatives, this particular molecule remains largely unexplored. The rationale for its investigation can be constructed based on the known biological activities of its constituent parts.

The core sulfonylmorpholine structure provides a robust platform for biological activity. The addition of a 4-bromobenzyl group introduces several key features that could modulate its pharmacological effects. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity introduced by the bromobenzyl group can influence the compound's ability to cross cell membranes and interact with intracellular targets.

The investigation of this compound is academically significant as it would contribute to a deeper understanding of the structure-activity relationships (SAR) within the sulfonylmorpholine class of compounds. By systematically modifying the benzyl (B1604629) substituent, researchers can probe the effects of steric and electronic properties on biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents. The synthesis and biological evaluation of this novel compound would represent a valuable contribution to the field of medicinal chemistry.

Comprehensive Overview of Academic Research Trajectories Pertaining to this compound

Despite the compelling theoretical rationale for its investigation, there is currently a lack of specific academic research focused on This compound . A comprehensive search of scientific databases does not yield any studies detailing its synthesis, characterization, or biological evaluation.

However, research on structurally related compounds provides a potential roadmap for future investigations. For instance, studies on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have highlighted their potential as antimicrobial and antioxidant agents. mdpi.com These findings suggest that the 4-bromophenylsulfonyl moiety can serve as a valuable component in the design of bioactive molecules. mdpi.com

Future research on this compound would likely begin with its chemical synthesis, followed by thorough characterization using techniques such as NMR and mass spectrometry. Subsequently, its biological activity could be assessed across a range of assays, including but not limited to, anticancer, antimicrobial, and anti-inflammatory screens. The data generated from these studies would be instrumental in elucidating the therapeutic potential of this unexplored compound and would pave the way for the development of a new class of sulfonylmorpholine-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTUWMFCQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 4 4 Bromobenzyl Sulfonyl Morpholine

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. researchgate.nete3s-conferences.orgyoutube.com For 4-((4-bromobenzyl)sulfonyl)morpholine, two primary disconnection strategies are considered, targeting the key carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds.

The most common and direct disconnection is at the S-N bond of the sulfonamide. This simplifies the molecule into two key synthons: a morpholinyl cation and a 4-bromobenzylsulfonyl anion. The corresponding synthetic equivalents for these synthons are morpholine (B109124) and 4-bromobenzylsulfonyl chloride, respectively. This approach is favored due to the prevalence of sulfonylation reactions in organic chemistry.

Alternatively, a disconnection of the C-S bond between the benzyl (B1604629) group and the sulfur atom can be envisioned. This would yield a 4-bromobenzyl synthon and a morpholinesulfonyl synthon. The synthetic equivalents could be a 4-bromobenzyl halide and a morpholinesulfonyl salt. While less common for this specific target, this approach opens up possibilities for modular synthesis where the benzyl and sulfonylmorpholine moieties are brought together in the final steps.

Established Synthetic Routes for Structurally Related Sulfonylmorpholine Analogues

The synthesis of sulfonylmorpholine derivatives is well-documented, with several established routes that can be adapted for the preparation of this compound.

Direct Sulfonylation Reactions of Morpholine Derivatives

The most straightforward method for the synthesis of N-sulfonylated morpholines is the direct reaction of morpholine with a suitable sulfonyl chloride. In the context of the target molecule, this would involve the reaction of morpholine with 4-bromobenzylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this transformation include triethylamine (B128534), pyridine, or an aqueous solution of sodium hydroxide (B78521). The reaction is typically carried out in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether at room temperature.

This method is widely applicable and generally provides good to excellent yields of the desired sulfonamide. The availability of a wide range of sulfonyl chlorides makes this a versatile approach for generating diverse sulfonylmorpholine analogues.

Modular Synthesis Approaches Incorporating the Bromobenzyl Moiety

Modular synthesis allows for the construction of a target molecule from distinct building blocks, offering flexibility in the introduction of various functional groups. For this compound, a modular approach could involve the pre-synthesis of the 4-bromobenzylsulfonyl moiety, which is then coupled with morpholine.

An analogous synthesis of a related compound, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, involves the Friedel–Crafts sulfonylation of bromobenzene (B47551) with tosyl chloride, followed by oxidation to form the corresponding sulfonyl chloride. mdpi.com A similar strategy could be employed to synthesize 4-bromobenzylsulfonyl chloride from 4-bromotoluene. This intermediate can then be reacted with morpholine as described in the direct sulfonylation approach. This modularity allows for the independent synthesis and purification of the key fragments before the final coupling step.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, especially for scalable synthesis. researchgate.net Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

For the sulfonylation of morpholine with 4-bromobenzylsulfonyl chloride, a screening of different solvents such as dichloromethane, tetrahydrofuran, and acetonitrile (B52724) could be performed to identify the one that provides the best solubility for the reactants and facilitates the reaction. The choice of base is also critical; organic bases like triethylamine or diisopropylethylamine, and inorganic bases such as potassium carbonate or sodium hydroxide can be evaluated for their efficiency in scavenging the generated acid and their compatibility with the reaction conditions.

The reaction temperature can be varied from 0 °C to reflux to find the optimal balance between reaction rate and the formation of byproducts. The stoichiometry of the reactants, particularly the mole ratio of the sulfonyl chloride to morpholine and the base, is also a key factor to optimize for achieving high conversion and minimizing unreacted starting materials. A representative table of optimization parameters is shown below.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.2)25485
2TetrahydrofuranTriethylamine (1.2)25478
3AcetonitrileTriethylamine (1.2)25480
4DichloromethanePyridine (1.2)25482
5DichloromethaneK2CO3 (1.5)25675
6DichloromethaneTriethylamine (1.2)0870
7DichloromethaneTriethylamine (1.2)40288
8DichloromethaneTriethylamine (1.5)25490

Exploration of Emerging Catalytic Methods in Sulfonyl Bond Formation

Recent advances in catalysis have provided new and efficient methods for the formation of C-S and S-N bonds, which are relevant to the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of sulfones. sci-hub.st

Palladium, nickel, and copper catalysts have been employed in desulfonylative cross-coupling reactions of benzylic sulfone derivatives. sci-hub.st These methods could potentially be adapted for the synthesis of the target molecule, for example, by coupling a suitable 4-bromobenzyl precursor with a morpholinesulfonyl-containing reagent.

Furthermore, photocatalytic methods are gaining prominence for C-S bond formation. rsc.org These reactions often proceed under mild conditions and can offer high selectivity. The application of such methods to the synthesis of benzylsulfonylmorpholines could provide a more efficient and sustainable alternative to traditional methods. For instance, a photocatalytic coupling of a 4-bromobenzyl radical precursor with a sulfur dioxide source and morpholine could be a potential route.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied.

One key aspect is the use of greener solvents. Traditional chlorinated solvents like dichloromethane can be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. The possibility of performing the reaction in water or under solvent-free conditions should also be explored.

The development of catalytic methods, as discussed in the previous section, is another cornerstone of green chemistry, as it can reduce the need for stoichiometric reagents and minimize waste. The use of highly efficient and recyclable catalysts would further enhance the sustainability of the synthesis.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 4-((4-Bromobenzyl)sulfonyl)morpholine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the bromobenzyl group would likely appear as a set of doublets in the downfield region. The methylene (B1212753) protons of the benzyl (B1604629) group would present a singlet, while the protons of the morpholine (B109124) ring would exhibit multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. This would include the carbons of the bromophenyl ring, the benzylic carbon, and the carbons of the morpholine ring.

Expected NMR Data (Hypothetical):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CHAnticipated in the aromatic regionAnticipated in the aromatic region
C-Br-Anticipated in the aromatic region
Benzyl CH₂Anticipated as a singletAnticipated in the aliphatic region
Morpholine CH₂ (adjacent to N)Anticipated as a multipletAnticipated in the aliphatic region
Morpholine CH₂ (adjacent to O)Anticipated as a multipletAnticipated in the aliphatic region

Currently, no experimentally obtained NMR data for this compound has been reported in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₄BrNO₃S), the expected monoisotopic mass would be calculated and compared to the experimental value. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, likely showing cleavage at the sulfonyl and benzyl positions.

Expected HRMS Data:

Ion Calculated m/z Observed m/z
[M+H]⁺CalculableNo data available
[M+Na]⁺CalculableNo data available

Specific high-resolution mass spectrometry data for this compound is not currently available in the reviewed sources.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), the C-N and C-O bonds of the morpholine ring, and the aromatic C-H and C=C bonds of the bromobenzyl group.

Expected FTIR Data:

Functional Group Expected Wavenumber (cm⁻¹)
S=O Stretch (Sulfonyl)Characteristic strong absorptions
C-N Stretch (Morpholine)Characteristic absorptions
C-O Stretch (Morpholine)Characteristic absorptions
Aromatic C-H StretchCharacteristic absorptions
Aromatic C=C StretchCharacteristic absorptions

No experimentally recorded FTIR spectrum for this compound has been found in the public domain.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation and Stereochemical Analysis

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would unambiguously confirm the connectivity and conformation of the molecule.

There are no reports of a crystal structure determination for this compound in the Cambridge Structural Database or other crystallographic resources.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are essential for assessing the purity of a compound and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A suitable reversed-phase method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity would be reported as a percentage based on the peak area of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be employed for purity analysis and to identify any volatile impurities.

No specific HPLC or GC-MS methods or purity data for this compound have been published.

Computational Chemistry and Theoretical Investigations of 4 4 Bromobenzyl Sulfonyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

A detailed quantum chemical investigation of 4-((4-Bromobenzyl)sulfonyl)morpholine would provide fundamental insights into its electronic properties. Such studies, typically employing methods like Density Functional Theory (DFT), would calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Furthermore, an analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions, offering clues about its non-covalent interaction capabilities. To date, no specific data on the HOMO-LUMO gap or MEP for this compound has been reported.

Molecular Geometry Optimization and Conformational Analysis of the Sulfonylmorpholine System

The three-dimensional structure of this compound dictates its interaction with biological macromolecules. A computational geometry optimization would determine the most stable (lowest energy) conformation of the molecule. The morpholine (B109124) ring typically adopts a chair conformation, but the orientation of the bulky (4-bromobenzyl)sulfonyl substituent relative to this ring is crucial. Conformational analysis would explore the potential energy surface to identify different stable conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target, yet no such analysis for this specific compound has been published.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscape Exploration

While conformational analysis identifies static low-energy shapes, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time in a simulated physiological environment (e.g., in water). An MD simulation of this compound would reveal the flexibility of the molecule, the stability of its different conformations, and its interactions with solvent molecules. This dynamic picture is essential for a realistic understanding of its behavior in a biological system. Currently, there are no published MD simulation studies specifically focused on this compound.

Computational Prediction of Potential Biological Target Interactions via Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule might bind to the active site of a protein or other biological target. For this compound, docking studies could screen it against various known drug targets to generate hypotheses about its potential mechanism of action. The predicted binding affinity and the specific interactions (like hydrogen bonds or hydrophobic contacts) would suggest which proteins it might inhibit or activate. Without any published docking studies, the potential biological targets of this compound remain computationally unverified.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Reactivity Prediction

DFT calculations are a powerful tool for studying chemical reactivity and the mechanisms of chemical reactions. For this compound, DFT could be used to predict sites of metabolic attack (i.e., which parts of the molecule are most likely to be modified by metabolic enzymes) or to elucidate the mechanism of its synthesis or degradation. Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, and Fukui functions, could provide a quantitative measure of its reactivity. This area of its computational chemistry also remains unexplored in the literature.

In Silico Prediction of Molecular Descriptors Relevant to Bioavailability and Distribution Properties

The potential of a compound as a drug is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Various computational models exist to predict these properties from a molecule's structure. For this compound, in silico tools could estimate key descriptors such as lipophilicity (logP), aqueous solubility, cell membrane permeability, and potential for binding to plasma proteins. These predictions are crucial for the early stages of drug discovery, yet a specific and detailed ADME profile for this compound has not been reported.

Exploration of Biological Targets and Mechanistic Insights for 4 4 Bromobenzyl Sulfonyl Morpholine

Enzyme Inhibition Assays: Identification of Target Enzymes and Characterization of Inhibition Kinetics (e.g., tyrosinase, h-NTPDases)

Currently, there is a lack of specific published research detailing the direct testing of 4-((4-Bromobenzyl)sulfonyl)morpholine against tyrosinase or human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases). However, the structural components of the molecule suggest potential interactions with these or other enzyme systems.

For instance, various compounds containing a bromophenyl group have been investigated as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. Similarly, the sulfonamide moiety is a well-established pharmacophore known to interact with a wide range of enzymes. Notably, some sulfamoyl-benzamide derivatives have been identified as inhibitors of h-NTPDases, which are involved in regulating extracellular nucleotide signaling and have implications in thrombosis, inflammation, and cancer rsc.org. A study on sulfamoyl-benzamide derivatives revealed that compounds with a morpholine (B109124) substituent could exhibit inhibitory activity against h-NTPDase isoforms rsc.org. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM rsc.org. While this provides a rationale for potential activity, without direct experimental data on this compound, its specific inhibitory profile against these enzymes remains uncharacterized.

Investigation of Cellular Pathway Modulation and Downstream Effects

Direct studies on the modulation of cellular pathways and downstream effects by this compound are not available in the current body of scientific literature. Research on related compounds, such as other sulfonamide derivatives, has shown that they can influence various cellular processes. For example, sulfonamides are known to interfere with the folate synthesis pathway in bacteria study.comnih.govyoutube.comfrontiersin.org. In eukaryotic cells, the effects are more diverse and depend on the specific molecular targets. Without dedicated cellular assays for this compound, its impact on cellular signaling remains an open area for investigation.

Deciphering the Role of the Sulfonamide Motif in Biological Recognition and Activity

The sulfonamide (SO₂NH₂) functional group is a cornerstone in medicinal chemistry, recognized for its ability to mimic a peptide bond and act as a transition-state analog for certain enzymes. This motif is a key structural feature in a wide array of therapeutic agents, including antibacterial, and enzyme inhibitors nih.govnih.govnih.gov. The sulfonamide group is highly polarized and can participate in hydrogen bonding, which is crucial for binding to biological targets.

In the context of enzyme inhibition, the sulfonamide moiety can play several roles:

Direct interaction with the active site: The nitrogen and oxygen atoms of the sulfonamide can coordinate with metal ions present in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues nih.gov.

Structural scaffold: It can serve as a rigid linker to correctly orient other pharmacophoric groups within a binding pocket.

Modulation of physicochemical properties: The presence of the sulfonamide group can influence the solubility, bioavailability, and metabolic stability of a molecule nih.gov.

Analyzing the Influence of the Bromophenyl/Benzyl (B1604629) Scaffold on Biological Target Specificity and Affinity

The bromophenyl/benzyl scaffold is another significant component of this compound that is expected to heavily influence its biological activity. The introduction of a bromine atom to the phenyl ring can have several effects:

Electronic Effects: Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Lipophilicity: The presence of bromine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Steric Effects: The size of the bromine atom can influence the conformational preferences of the molecule and its fit within a binding site.

Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated that the position and nature of halogen substituents on a phenyl ring can dramatically alter biological activity and target selectivity. For instance, in a series of 3-benzyl-5-arylidenefuran-2(5H)-ones, the presence of a bromine atom on the benzyl group was found to decrease cytotoxic activity nih.gov. Conversely, in other molecular contexts, a bromophenyl group has been associated with enhanced potency. Without specific SAR studies on a series of this compound analogs, the precise influence of the bromophenyl/benzyl scaffold on its biological target specificity and affinity cannot be definitively determined.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Structural Modifications of the Bromobenzyl Moiety and Their Impact on Biological Interactions

The bromobenzyl group is a critical component of 4-((4-Bromobenzyl)sulfonyl)morpholine, and its structural modifications have been a key focus of SAR studies to modulate biological activity. The presence and position of the bromine atom on the phenyl ring significantly influence the compound's lipophilicity and electronic properties, which in turn affect its interaction with biological targets.

In related series of diaryl sulfones, the nature of the substituent on the phenyl ring is a determining factor for the potency of the antimicrobial effect. mdpi.com The substitution of a chlorine atom with the more lipophilic bromine atom has been a deliberate strategy in the design of analogous compounds. mdpi.com This modification aims to enhance the lipophilic character of the molecule while maintaining the electronic effects of the halogen substituent. mdpi.com The wide range of activity observed in compounds sharing a 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold underscores that the nature of the group attached to this core structure is highly important for potency. mdpi.com

Studies on other classes of biologically active molecules have provided further insights. For instance, in a series of morpholine-conjugated benzophenone (B1666685) analogues, the presence and position of a bromo group on one of the phenyl rings were found to be significant for anti-proliferative activity. nih.gov Specifically, an ortho-bromo substitution on one of the benzophenone rings resulted in significant anti-mitogenic activity. nih.gov Conversely, in certain chalcone-based compounds, a 4-bromo substituent on the benzyl (B1604629) moiety led to a decrease in activity, highlighting that the impact of halogenation is highly dependent on the molecular scaffold and the biological target. mdpi.com

The following table summarizes the observed impact of halogen substitutions on the benzyl or phenyl ring in various related compound series, providing a basis for rational modifications of the this compound scaffold.

Modification on Phenyl RingCompound SeriesObserved Impact on Biological ActivityReference(s)
Replacement of 4-Chloro with 4-BromoN-acyl-α-amino acidsIncreased lipophilicity, intended to enhance antimicrobial effect. mdpi.com
Ortho-Bromo substitutionBenzophenone analoguesSignificant for extensive anti-mitogenic activity. nih.gov
Para-Bromo substitutionChalcone analoguesDecrement in AChE inhibitory activity. mdpi.com
Various R-groups on 4-[(4-bromophenyl)sulfonyl]phenyl coreDiaryl sulfonesPotency of antimicrobial effect is highly dependent on the nature of the R-group. mdpi.com

Investigation of Substitutions on the Morpholine (B109124) Heterocycle and Their Effect on Molecular Activity

SAR studies frequently involve replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638), to gauge its contribution to activity and druggability. In several documented cases, the replacement of a piperidine ring with a morpholine resulted in a notable improvement in potency and a reduction in liability for metabolism by enzymes like CYP3A4. nih.gov In the context of developing agents for the central nervous system (CNS), the morpholine ring has been shown to improve the ability of compounds to penetrate the blood-brain barrier (BBB). nih.gov

Beyond replacing the entire ring, substitutions on the carbon atoms of the morpholine heterocycle itself represent another avenue for investigation. researchgate.net The introduction of substituents, such as a methyl group or an ethylene (B1197577) bridge, has been explored in other molecular series to enhance selectivity for specific biological targets. nih.gov For example, in the development of mTOR kinase inhibitors, adding substituents to the morpholine ring was studied to achieve selectivity over the related PI3K enzyme, as mTOR possesses a deeper binding pocket that can accommodate the extra bulk. nih.gov These C-functionalized morpholines are found in a variety of biologically active compounds and are a key area of synthetic exploration. researchgate.net

The table below compares the properties conferred by the morpholine ring relative to other common heterocycles in drug design.

HeterocycleCommon Impact on Molecular PropertiesReference(s)
Morpholine Often improves potency, aqueous solubility, and metabolic stability (e.g., reduced CYP3A4 liability). Can enhance CNS penetration. nih.gov
Piperidine A common cyclic amine scaffold; replacement with morpholine can lead to improved potency and pharmacokinetic properties. nih.gov
Substituted Morpholine Can be used to fine-tune binding selectivity for specific targets by exploiting differences in binding pocket topology (e.g., mTOR vs. PI3K). nih.gov

Analysis of the Sulfonyl Linker's Influence on Compound Conformation and Target Engagement

The sulfonyl (SO₂) group serves as a robust and chemically stable linker connecting the bromobenzyl and morpholine moieties. Its primary role is to hold the two terminal groups in a specific, relatively rigid three-dimensional orientation, which is often crucial for effective binding to a biological target. The sulfonamide group, of which the sulfonyl linker is a part, is known to be a critical component for the biological activity of many morpholine derivatives, potentially by inhibiting enzymes or interacting with specific biological targets. ontosight.ai

Furthermore, the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This electronic feature allows the linker to participate directly in target engagement by forming strong hydrogen bonds with corresponding donor groups (such as N-H or O-H) in an enzyme's active site or a receptor's binding pocket. Molecular docking studies of related sulfonamide-bearing compounds have shown that the nitrogen and oxygen atoms of the sulfonamide moiety can form key interactions with amino acid residues. mdpi.com The presence of the sulfonyl group, therefore, not only provides structural scaffolding but also contributes key electronic features necessary for high-affinity binding.

Design and Synthesis of Analogues for Enhanced Biological Target Selectivity and Potency

The rational design and synthesis of analogues of this compound are guided by the SAR insights discussed in the preceding sections. The goal is to systematically modify the core structure to enhance potency against a desired biological target while minimizing off-target effects, thereby improving selectivity.

A primary strategy involves the synthesis of a library of analogues with varied substitutions on the phenyl ring. enamine.net Building on the finding that a 4-bromo substituent can be favorable, chemists might synthesize analogues with other halogens (fluoro, chloro) or small alkyl groups (methyl, ethyl) at the para-position to fine-tune lipophilicity and electronic effects. nih.gov The synthesis of such compounds typically involves the reaction of morpholine with the appropriately substituted benzenesulfonyl chloride in the presence of a base. ontosight.ai

Another key design approach focuses on the morpholine ring. Based on the principle that C-substitutions can enhance selectivity, analogues bearing methyl or other small alkyl groups at the 2-, 3-, 5-, or 6-positions of the morpholine ring could be synthesized. e3s-conferences.orgnih.gov The design of these molecules often builds upon established findings, such as incorporating structural features known to be crucial for activity against a specific target class, like mTOR inhibitors. mdpi.com

The synthesis of these more complex morpholine analogues can be achieved through multi-step reaction sequences, often starting from chiral amino alcohols to control the stereochemistry of the substituents on the morpholine ring. researchgate.net By combining modifications on both the bromobenzyl and morpholine moieties, a diverse chemical library can be generated for biological screening to identify compounds with superior potency and selectivity.

Development of Pharmacophore Models and Computational Design Strategies for Novel Derivatives

Computational chemistry plays a pivotal role in modern drug design, allowing for the development of pharmacophore models and the virtual screening of novel derivatives before their costly and time-consuming synthesis. nih.gov A pharmacophore model for the this compound series would be constructed based on the accumulated SAR data. This model represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key features of such a pharmacophore model would likely include:

A hydrophobic/aromatic feature: corresponding to the bromobenzyl ring.

A halogen bond donor: representing the bromine atom.

Two hydrogen bond acceptors: corresponding to the two oxygen atoms of the sulfonyl linker.

A hydrophobic or hydrogen bond acceptor feature: representing the morpholine ring.

Once a pharmacophore model is established, computational techniques such as molecular docking are employed to predict how well newly designed, virtual analogues might bind to a specific biological target, such as a tyrosinase or kinase enzyme. nih.gov These simulations place the designed molecule into a 3D model of the target's active site and calculate a binding energy, which estimates the affinity of the interaction. nih.gov This process allows researchers to prioritize the synthesis of compounds that show the most promising in silico binding profiles.

Furthermore, computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues. nih.gov This early-stage virtual assessment helps to eliminate compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues, focusing synthetic efforts on candidates with the highest probability of success as therapeutic agents.

Reactivity Studies and Advanced Derivatization Strategies for 4 4 Bromobenzyl Sulfonyl Morpholine

Investigation of Chemical Transformations at the Sulfonyl Group: Oxidation, Reduction, and Substitution Reactions

The sulfonamide functional group (R−S(=O)₂−NR₂) is known for its general stability and is relatively unreactive under many conditions. wikipedia.org This stability is a key feature, often making it a reliable linking group in more complex molecules. nih.gov

Oxidation and Reduction: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. Reduction of the sulfonamide group is possible but typically requires harsh conditions with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), which can lead to the cleavage of the sulfur-nitrogen bond to yield an amine and a sulfinic acid derivative. Such reactions may lack selectivity given the presence of other functional groups.

Substitution Reactions: The sulfonamide group itself is generally a poor leaving group. However, the nitrogen atom can be functionalized. While it is already a tertiary sulfonamide, reactions directly at the sulfur atom are limited. More common are reactions that cleave the N-S bond, though these are not typical substitution pathways and often require specific reagents or conditions, such as reactions with thermally generated benzynes. nih.gov Substitution reactions can also occur where the deprotonated sulfonamide acts as a nucleophile to displace alkyl halides, though this is more relevant to primary or secondary sulfonamides. commonorganicchemistry.com For 4-((4-bromobenzyl)sulfonyl)morpholine, the sulfonyl group primarily acts as a stable linker, with most derivatization strategies focusing on the more reactive aryl bromide.

Functionalization of the Bromine Atom: Cross-Coupling Reactions and Other Halogen-Mediated Transformations

The carbon-bromine bond on the benzyl (B1604629) ring is the most reactive site for derivatization, offering a gateway to a vast number of analogues through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling could introduce a variety of aryl, heteroaryl, or vinyl substituents. rsc.org

Coupling PartnerCatalyst System (Example)Base (Example)Potential Product Structure
Phenylboronic acidPd(PPh₃)₄Na₂CO₃4-((4-Biphenylmethyl)sulfonyl)morpholine
3-Pyridylboronic acidPdCl₂(dppf)K₃PO₄4-(((3,4'-Bipyridin)-4-yl)methyl)sulfonylmorpholine
Vinylboronic acidPd(OAc)₂ / SPhosCs₂CO₃4-((4-Vinylbenzyl)sulfonyl)morpholine

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This transformation is a powerful tool for attaching olefinic groups to aromatic rings. nih.gov While the reaction often requires elevated temperatures, modern catalyst systems can facilitate the coupling under milder conditions. acs.orgacs.org This pathway allows for the introduction of vinyl-type functional groups.

Alkene PartnerCatalyst System (Example)Base (Example)Potential Product Structure
StyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃4-((4-(2-Phenylethenyl)benzyl)sulfonyl)morpholine
Methyl acrylatePd(OAc)₂ / P(t-Bu)₃Cy₂NMeMethyl 3-(4-((morpholinosulfonyl)methyl)phenyl)acrylate
CyclohexenePd₂(dba)₃ / PCy₃Na₂CO₃4-((4-(Cyclohex-1-en-1-yl)benzyl)sulfonyl)morpholine

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form arylalkynes and conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction can often be performed under mild conditions. wikipedia.org Copper-free protocols have also been developed. libretexts.orgucsb.edu This method provides a direct route to introducing alkynyl moieties.

Alkyne PartnerCatalyst System (Example)Base (Example)Potential Product Structure
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-((4-(Phenylethynyl)benzyl)sulfonyl)morpholine
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine4-((4-((Trimethylsilyl)ethynyl)benzyl)sulfonyl)morpholine
1-HeptynePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃4-((4-(Hept-1-yn-1-yl)benzyl)sulfonyl)morpholine

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.org It has become a vital tool for synthesizing aryl amines, which are common structures in pharmaceuticals. wikipedia.orgthieme-connect.com The reaction scope is broad, allowing for the coupling of various primary and secondary amines, including anilines and heterocylic amines. wikipedia.orgnih.gov

Amine PartnerCatalyst System (Example)Base (Example)Potential Product Structure
AnilinePd₂(dba)₃ / BINAPNaOt-Bu4-((4-(Phenylamino)benzyl)sulfonyl)morpholine
Piperidine (B6355638)t-BuXPhos Pd G3NaOt-Bu4-((4-(Piperidin-1-yl)benzyl)sulfonyl)morpholine
3-Aminopyridine[(π-allyl)PdCl]₂ / cBRIDPKOt-Bu4-((4-(Pyridin-3-ylamino)benzyl)sulfonyl)morpholine

Exploration of Chemical Modifications and Ring Transformations of the Morpholine (B109124) Heterocycle

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. e3s-conferences.org It is a common structural motif in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability. nih.govresearchgate.net In this compound, the nitrogen atom is part of a sulfonamide, which significantly reduces its basicity and nucleophilicity.

The N-sulfonylated morpholine ring is generally very stable and resistant to cleavage or rearrangement under standard synthetic conditions. Its primary role is often as a robust scaffold or a pharmacokinetic modulator. nih.gov While extreme conditions could theoretically lead to ring-opening, such transformations are not common and would likely require highly reactive electrophiles or strong reducing agents that would compromise the rest of the molecule. Therefore, the morpholine ring in this compound is best regarded as a stable core, with synthetic diversification focused on the aryl bromide.

Development of Novel Reaction Pathways for the Synthesis of Chemically Diverse Analogues

The synthesis of chemically diverse analogues of this compound can be achieved through two main strategies: modification of the parent molecule or de novo synthesis from varied starting materials.

Derivatization via Cross-Coupling: As detailed in section 7.2, the aryl bromide is an ideal handle for introducing immense chemical diversity. The reliability and broad substrate scope of palladium-catalyzed reactions allow for the systematic synthesis of libraries of compounds where the 4-bromophenyl group is replaced with a wide range of other functionalities.

Synthesis from Diverse Building Blocks: Analogues can be synthesized by varying the initial components. The parent compound is typically prepared via the reaction of a substituted sulfonyl chloride with an amine. wikipedia.org By changing either of these precursors, a wide variety of analogues can be accessed.

Sulfonyl Chloride PrecursorAmine PrecursorResulting Analogue Structure
4-Bromobenzylsulfonyl chloridePiperidine1-((4-Bromobenzyl)sulfonyl)piperidine
4-Bromobenzylsulfonyl chlorideThiomorpholine4-((4-Bromobenzyl)sulfonyl)thiomorpholine
4-Chlorobenzylsulfonyl chlorideMorpholine4-((4-Chlorobenzyl)sulfonyl)morpholine
4-(Trifluoromethyl)benzylsulfonyl chlorideMorpholine4-((4-(Trifluoromethyl)benzyl)sulfonyl)morpholine

This building-block approach allows for systematic modification of both the heterocyclic amine portion and the substituted benzyl ring, providing a complementary strategy to post-synthesis modification via cross-coupling.

Potential Applications in the Synthesis of Functional Materials or Polymer Chemistry

The structure of this compound makes it a candidate for applications in materials science, particularly as a monomer for the synthesis of functional polymers. The sulfonamide group is known to be incorporated into polymers to confer specific properties, such as pH-responsiveness or as a handle for post-polymerization modification. ontosight.airsc.orgrsc.org

A viable strategy involves converting the aryl bromide into a polymerizable group, such as a vinyl or styrenyl moiety, via a Heck or Suzuki coupling reaction. The resulting monomer could then be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymer architectures. rsc.orgusm.edu The resulting polymers would feature a pendant sulfonamide group in each repeating unit. These groups could influence the polymer's thermal stability, solubility, and adhesion properties. ontosight.ai Furthermore, the sulfonamide could be modified after polymerization, for instance, by hydrolysis to a sulfonic acid group, creating an ion-conducting polymer potentially suitable for applications in battery electrolytes or membranes. rsc.org The combination of a stable heterocyclic core and a modifiable aromatic ring provides a platform for designing polymers with tailored functionalities. nih.gov

Future Research Directions and Translational Potential Within Academic Disciplines

Integration with Advanced High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) is a powerful tool for identifying novel interactions between small molecules and biological targets. The integration of 4-((4-Bromobenzyl)sulfonyl)morpholine into HTS campaigns could lead to the discovery of previously unknown biological activities. Academic screening centers could incorporate this compound into their diverse chemical libraries to screen against a wide array of targets, including enzymes, receptors, and protein-protein interactions.

Potential HTS applications for this compound:

Screening PlatformPotential Biological TargetsRationale
Cell-based assaysCancer cell lines, neuronal cells, immune cellsTo identify cytotoxic, neuroprotective, or immunomodulatory effects.
Biochemical assaysKinases, proteases, phosphatasesThe sulfonyl group can act as a hydrogen bond acceptor, potentially interacting with active sites of various enzymes.
Phenotypic screeningDisease models (e.g., zebrafish, C. elegans)To uncover novel phenotypes and therapeutic potentials in a whole-organism context.

The data generated from these screens could provide the initial "hits" necessary to launch more focused drug discovery and chemical biology projects.

Development of this compound as a Molecular Probe or Chemical Tool in Biological Systems

A molecular probe is a small molecule used to study biological systems. The structure of this compound makes it a candidate for development into such a tool. The bromobenzyl group can be modified, for instance, by introducing a fluorescent tag or a photo-crosslinking group, to create probes for target identification and imaging studies.

Hypothetical development of molecular probes:

Probe TypeModification StrategyPotential Application
Fluorescent ProbeSuzuki coupling to attach a fluorophore at the bromine position.Visualizing the subcellular localization of the compound's biological target.
Affinity-based ProbeIntroduction of a biotin tag for pull-down experiments.Identifying the specific proteins that interact with the compound.
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., diazirine) to covalently label binding partners upon UV irradiation.Mapping the binding site of the compound on its target protein.

These chemical tools would be invaluable for elucidating the mechanism of action of this compound and for studying the function of its biological targets.

Synergistic Computational-Experimental Approaches for Accelerated Discovery in Chemical Biology and Medicinal Chemistry

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. In the context of this compound, computational methods can be employed to predict its potential biological targets and to guide the design of more potent and selective analogues.

Integrated computational and experimental workflow:

In Silico Target Prediction: Utilize computational tools like molecular docking and pharmacophore modeling to screen virtual libraries of protein structures and identify potential binding partners for this compound.

Experimental Validation: Test the computationally predicted targets through in vitro binding assays and functional assays.

Structure-Based Drug Design: Use the structural information of the compound-target complex to rationally design new derivatives with improved properties.

Synthesis and Biological Evaluation: Synthesize the designed compounds and evaluate their biological activity, feeding the results back into the computational models for iterative refinement.

This integrated approach can significantly reduce the time and resources required to develop new chemical probes and drug candidates based on the sulfonylmorpholine scaffold.

Exploration of Advanced Structure-Function Relationships and Mechanistic Elucidation Beyond Initial Findings

Should initial screenings identify a significant biological activity for this compound, a deep dive into its structure-function relationships (SFR) and mechanism of action will be crucial. Systematic modification of the bromobenzyl and sulfonylmorpholine moieties would allow researchers to understand the contribution of each part of the molecule to its biological effect.

Key questions to address in SFR studies:

What is the importance of the bromine atom's position and identity?

How does the substitution pattern on the phenyl ring affect activity?

Is the morpholine (B109124) ring essential, or can it be replaced with other cyclic amines?

What is the role of the sulfonyl linker?

Advanced biophysical techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance could be employed to gain detailed insights into the molecular interactions between the compound and its target, thereby elucidating its mechanism of action at an atomic level.

Multidisciplinary Research Initiatives for Expanding the Academic Utility of Sulfonylmorpholine Scaffolds

The full academic potential of this compound and the broader class of sulfonylmorpholines can be realized through multidisciplinary collaborations. By bringing together experts from chemistry, biology, pharmacology, and computational sciences, research initiatives can tackle complex biological questions and accelerate the translation of basic scientific discoveries into tangible applications. Disc tissue engineering, for example, is an inherently multidisciplinary field where scaffolding approaches are crucial. nih.gov The success of such endeavors relies on the collaborative efforts from various disciplines. nih.gov

Potential multidisciplinary projects:

Chemical Synthesis and Probe Development: Organic chemists synthesizing novel analogues and functionalized probes.

Target Identification and Validation: Molecular and cell biologists identifying and validating the biological targets of these compounds.

Pharmacological Characterization: Pharmacologists evaluating the efficacy and pharmacokinetic properties of lead compounds in preclinical models.

Computational Modeling and Data Analysis: Computational scientists using modeling and bioinformatics to guide research and analyze large datasets.

Such collaborative efforts are essential for maximizing the scientific impact of novel chemical scaffolds and for training the next generation of interdisciplinary scientists.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-((4-Bromobenzyl)sulfonyl)morpholine?

The compound is synthesized via nucleophilic substitution using (4-bromophenyl)methanesulfonyl chloride and morpholine in acetonitrile with sodium carbonate as a base. Key steps include:

  • Reaction conditions : Stirring at room temperature under nitrogen for 2 hours .
  • Work-up : Dilution with water, extraction with ethyl acetate, and drying over Na₂SO₄.
  • Yield : 98% without further purification. Characterization via TLC (Rf = 0.10 in 4:1 hexanes/EtOAc), IR (key peaks at 1342 cm⁻¹ for sulfonyl group), and NMR (distinct signals at δ 4.16 ppm for CH₂-SO₂ and δ 3.67–3.10 ppm for morpholine protons) confirms purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

A combination of methods is essential:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.53–7.28 ppm, sulfonyl-linked CH₂ at δ 4.16 ppm) and carbon signals (e.g., morpholine carbons at 66.8 and 46.3 ppm) .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (1342–1155 cm⁻¹) .
  • X-ray crystallography (if applicable): Resolve bond lengths and angles, as seen in related morpholine-sulfonyl structures .

Q. What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

Use disk diffusion assays to measure inhibition zones against multidrug-resistant pathogens like Acinetobacter baumannii. For example:

  • Prepare test compounds at 100 µM.
  • Measure zones of inhibition (e.g., 16–22 mm for related sulfonyl-morpholine derivatives) .
  • Validate with MIC (minimum inhibitory concentration) assays for quantitative analysis.

Advanced Research Questions

Q. How can QSAR models predict and optimize the antibacterial activity of sulfonyl-morpholine derivatives?

  • Data collection : Compile structural descriptors (e.g., logP, polar surface area) and bioactivity data (e.g., inhibition zones, MIC values) .
  • Model training : Use regression QSAR with cross-validation (q² = 0.66–0.79) to ensure robustness .
  • Virtual screening : Generate derivatives with substituents at the benzyl or morpholine positions, prioritizing electron-withdrawing groups (e.g., -Br, -CF₃) to enhance sulfonyl group electrophilicity .

Q. What role does the sulfonyl group play in the biological activity of this compound?

The sulfonyl group:

  • Enhances electrophilicity , facilitating interactions with bacterial enzyme nucleophiles (e.g., serine hydrolases) .
  • Stabilizes the molecule via hydrogen bonding with target proteins, as observed in docking studies of similar sulfonamides . Comparative studies with sulfonyl-free analogs (e.g., morpholine thioethers) show reduced activity, highlighting its necessity .

Q. How can computational docking elucidate binding mechanisms with bacterial targets?

  • Target selection : Prioritize enzymes like penicillin-binding proteins (PBPs) or β-lactamases.
  • Docking software : Use AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Key interactions : Sulfonyl oxygen hydrogen bonds with active-site residues (e.g., Ser130 in A. baumannii PBP) .

Q. What strategies mitigate stability issues during biological assays?

  • Storage : Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent sulfonyl group hydrolysis .
  • Solvent selection : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers.
  • Monitor degradation : Regular HPLC checks (C18 column, acetonitrile/water gradient) .

Q. How do electronic effects of substituents on the benzyl ring influence reactivity?

  • Electron-withdrawing groups (e.g., -Br) : Increase sulfonyl group reactivity, enhancing antibacterial potency .
  • Electron-donating groups (e.g., -OCH₃) : Reduce electrophilicity, decreasing activity.
  • Comparative synthesis : Replace -Br with -Cl or -CF₃ and test activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.